![molecular formula C18H26N8O2 B5586563 2-[({[2-(dimethylamino)-4-methylpyrimidin-5-yl]carbonyl}amino)methyl]-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5586563.png)
2-[({[2-(dimethylamino)-4-methylpyrimidin-5-yl]carbonyl}amino)methyl]-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide
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Overview
Description
This chemical compound belongs to a class of heterocyclic compounds, characterized by its complex structure which incorporates multiple nitrogen-containing rings, such as pyrimidine and pyrazolo[1,5-a]pyrazine moieties. Such structures are of interest due to their potential biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of compounds related to the query involves multi-step reactions, starting from basic heterocyclic scaffolds. For example, the synthesis of 2-amino-6-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-4-phenylpyridine-3-carbonitrile involves reactions with benzylidenemalononitrile, followed by various reagents like triethyl orthoformate and hydrazine hydrate to yield new oxopyrazolinylpyridines and related derivatives (Ahmed et al., 2002).
Molecular Structure Analysis
The molecular structure of related compounds often involves elucidation through NMR spectroscopy and X-ray diffraction analysis. For instance, the reaction mechanism and structure of 7-oxo-6-[pyrazol-3′(5′)-yl]-4,7-dihydropyrazolo[1,5-a]pyrimidines were elucidated using these techniques, revealing the importance of regioselectivity and the formation of complex heterocyclic systems (Chimichi et al., 1996).
Chemical Reactions and Properties
The compound and its analogs undergo a variety of chemical reactions, leading to the formation of new heterocyclic structures. For example, enaminonitriles are used in the synthesis of pyrazole, pyridine, and pyrimidine derivatives, showcasing the compound's reactivity and versatility in synthesizing diverse heterocyclic compounds (Fadda et al., 2012).
properties
IUPAC Name |
2-[[[2-(dimethylamino)-4-methylpyrimidine-5-carbonyl]amino]methyl]-N,N-dimethyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N8O2/c1-12-15(10-20-17(21-12)23(2)3)16(27)19-9-13-8-14-11-25(18(28)24(4)5)6-7-26(14)22-13/h8,10H,6-7,9,11H2,1-5H3,(H,19,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOCCNMDOLYZCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)NCC2=NN3CCN(CC3=C2)C(=O)N(C)C)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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